molecular formula C16H15N3O2 B2468606 1-[1-(furan-2-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole CAS No. 2034460-47-2

1-[1-(furan-2-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2468606
CAS No.: 2034460-47-2
M. Wt: 281.315
InChI Key: NNTCCSWALUVNGD-UHFFFAOYSA-N
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Description

The compound contains several interesting functional groups, including a benzimidazole group, a pyrrolidine group, and a furan group . Benzimidazole is a type of organic compound that’s a fusion of benzene and imidazole . It’s a heterocyclic aromatic organic compound that’s colorless and solid, and it’s known for its versatile properties . Pyrrolidine is a cyclic amine, and furan is a heterocyclic compound with a five-membered aromatic ring .


Molecular Structure Analysis

The benzimidazole group of the compound consists of a fused two-ring system of benzene and imidazole. The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms . The pyrrolidine is a five-membered ring with one nitrogen atom . The furan is a five-membered ring with an oxygen atom .


Chemical Reactions Analysis

Benzimidazole compounds are known to participate in a variety of chemical reactions due to the presence of the imidazole ring . They can act as both nucleophiles and electrophiles, allowing them to participate in a wide range of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents on the benzimidazole, pyrrolidine, and furan rings. Generally, benzimidazole compounds are stable and have a high melting point .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

A metal-free three-component, domino reaction has been developed to access sulfonylated furans or imidazo[1,2-a]pyridine derivatives, showcasing the versatility of similar compounds in synthesizing complex heterocycles with excellent functional group tolerance and efficiency (Zhiming Cui et al., 2018). Additionally, novel synthetic approaches have enabled the creation of bicycles with fused pyrrole, indole, oxazole, and imidazole rings, demonstrating the compound's utility in generating diverse heterocyclic structures (A. Katritzky et al., 2004).

Antiviral Applications

Research on benzofuran-transition metal complexes, including structures similar to the query compound, has shown significant antiviral activity. These compounds, particularly their metal complexes, have demonstrated potent inhibitory action against HIV, with some showing therapeutic indices superior to standard treatments (S. Galal et al., 2010).

Advanced Material Development

In the realm of materials science, the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives has been explored. These compounds, related in structure to the query chemical, have been utilized to develop luminescent materials with large Stokes' shifts, highlighting their potential in creating low-cost, high-performance luminescent materials (G. Volpi et al., 2017).

Antimicrobial and Antioxidant Activities

A series of tri-substituted pyrazoles, sharing structural similarities with the query compound, were synthesized and demonstrated moderate antimicrobial and antioxidant activities. These findings underscore the compound's potential in contributing to the development of new therapeutic agents (Golea Lynda, 2021).

Future Directions

The future directions for research into this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .

Properties

IUPAC Name

[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c20-16(15-6-3-9-21-15)18-8-7-12(10-18)19-11-17-13-4-1-2-5-14(13)19/h1-6,9,11-12H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTCCSWALUVNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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